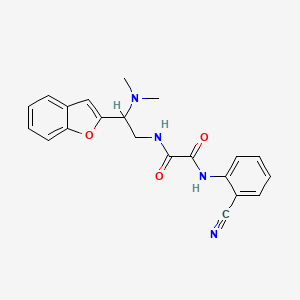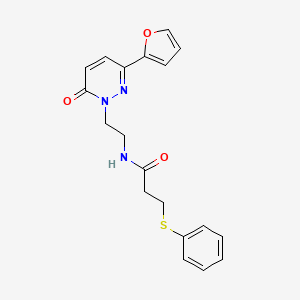![molecular formula C13H16N4O2S B2999631 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole CAS No. 2320885-53-6](/img/structure/B2999631.png)
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.
準備方法
The synthesis of 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole typically involves multiple steps One common method is the “Click” chemistry approach, which is known for its efficiency and high yieldThe reaction conditions often involve the use of copper(I) catalysts and mild temperatures to ensure the formation of the desired product .
化学反応の分析
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include copper(I) catalysts, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .
科学的研究の応用
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications, including its role as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring and the sulfonyl group play crucial roles in this binding process, interacting with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole can be compared with other triazole derivatives, such as:
1-[[1-(4-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole: Similar structure but with a different position of the methyl group on the phenyl ring.
1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
1-[[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole: The presence of a methoxy group can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(7-11)20(18,19)17-9-12(10-17)8-16-6-5-14-15-16/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZDGGYRYJCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
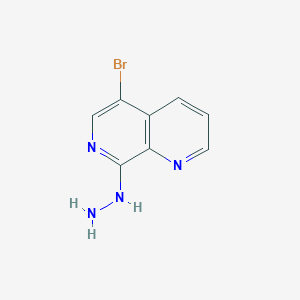
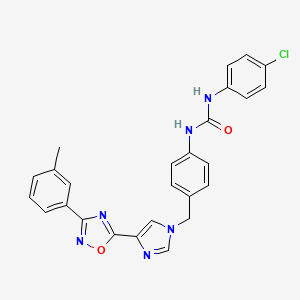
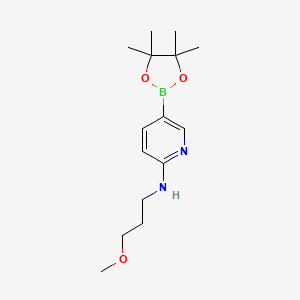
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)
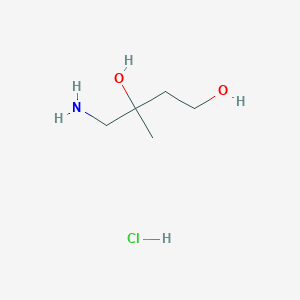
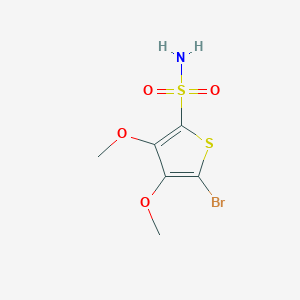
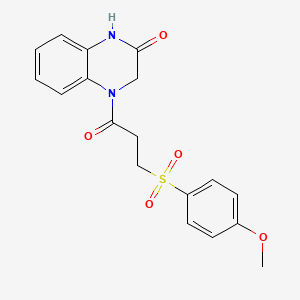
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2999560.png)
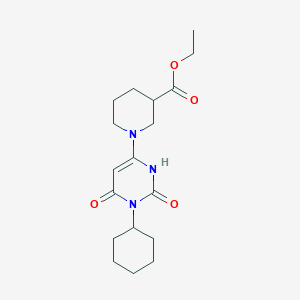
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)
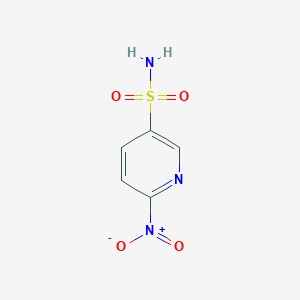
![3,4-diethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2999568.png)
